Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula and a molar mass of approximately 290.36 g/mol. This compound is categorized as a derivative of diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a tert-butyl group and a phenyl group in its structure contributes to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
The compound is identified by the Chemical Abstracts Service number 220898-16-8 and is also known by several synonyms, including tert-butyl 5-oxo-7-phenylhomopiperazine-1-carboxylate. It is classified under the category of organic compounds, specifically as an ester due to the presence of a carboxylate functional group. Its structural classification places it among heterocyclic compounds, which are significant in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate can be achieved through various methods, with one notable approach being the intramolecular Fukuyama–Mitsunobu cyclization. This method typically involves using a N-nosyl diamino alcohol as a precursor, starting from commercially available (S)- or (R)-2-aminopropan-1-ol.
The reaction conditions for this synthesis often require specific temperatures and solvents to facilitate the cyclization process effectively. The choice of reagents and catalysts can significantly influence the yield and purity of the final product. Additionally, purification techniques such as chromatography may be employed to isolate the desired compound from by-products.
Key structural data includes:
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate can participate in various chemical reactions due to its functional groups. Common reactions include:
The specific products formed from these reactions depend on the choice of reagents and reaction conditions.
The mechanism of action for tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The diazepane ring allows for conformational flexibility that facilitates binding to specific sites on target molecules. This binding can modulate enzyme activity or receptor function, leading to various biological effects that are context-dependent.
Key chemical properties include:
Safety data indicate that this compound is an irritant, necessitating appropriate safety measures during handling.
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry, making it a valuable asset for further exploration in various scientific domains.
The construction of the 1,4-diazepane ring system represents a critical step in synthesizing tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate. Two principal methodologies dominate this process: ring-closure reactions using tert-butyl carbamate precursors and catalytic asymmetric approaches for enantioselective derivatives.
The most efficient route to the diazepane core employs N-Boc-protected diamine precursors subjected to ring-closing reactions. A key strategy involves reductive amination of tert-butyl (3-aminopropyl)carbamate with keto-acids or aldehydes, yielding the seven-membered ring under mild conditions. For example, treatment of N-Boc-1,3-diaminopropane with 5-oxo-5-phenylpentanal in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) provides the diazepane scaffold in >75% yield [4].
Alternatively, phosphine-mediated cyclization offers high functional group tolerance. As described in patent literature, triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) facilitate the Mitsunobu reaction of N-Boc-aminopropanol derivatives with pendant amino groups, forming the diazepane ring at 0–25°C within 2 hours. Ether solvents like tetrahydrofuran (THF) optimize this transformation, minimizing epimerization risks [4].
Table 1: Cyclization Methods for Diazepane Core Formation
Precursor | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
N-Boc-diamine + keto-aldehyde | NaBH(OAc)₃, DCM, rt, 12h | 78–85 | Chemoselectivity |
N-Boc-aminoalcohol + amine | PPh₃/DIAD, THF, 0°C, 2h | 70–75 | Stereoretention |
N-Boc-diamine + diester | NaH, DMF, 60°C, 6h | 65 | Scalability (>50g) |
Enantiopure diazepanes are accessible via chiral auxiliary-directed cyclizations or transition-metal catalysis. Tert-butyl dicarbonate (Boc₂O) enables enantioselective N-Boc protection under catalysis by chiral imidazolium-based ionic liquids, achieving up to 92% ee [8]. Subsequent ring-closure retains this chirality, particularly when using bulky electrophiles that minimize racemization.
For asymmetric hydrogenation, rhodium complexes with Josiphos-type ligands convert prochiral enamide precursors into chiral diazepanes with >90% ee. This method is critical for synthesizing pharmacologically relevant enantiomers, such as those in SARS-CoV-2 Mᵖʳᵒ inhibitors [8].
The C7-phenyl substituent is typically installed through late-stage coupling reactions. Suzuki-Miyaura cross-coupling stands out for its reliability: boronic acids (e.g., phenylboronic acid) react with halogenated diazepanes (e.g., 7-bromo-1,4-diazepane derivatives) under Pd(PPh₃)₄ catalysis. Optimal conditions use K₂CO₃ as base in dioxane/water (3:1) at 80°C, delivering biaryl products in >85% yield [10].
Alternatively, Ullmann-type couplings with aryl iodides employ copper(I) iodide and trans-1,2-diaminocyclohexane in DMSO at 100°C. Though slower (12–24h), this method avoids palladium residues crucial for pharmaceutical applications [8].
The 5-oxo moiety is introduced via controlled oxidation of cyclic amines or hydroxylated precursors. Jones reagent (chromic acid in acetone) selectively oxidizes secondary alcohols at C5 without Boc deprotection, yielding the ketone in 70–80% yield [4]. For acid-sensitive intermediates, Dess-Martin periodinane in dichloromethane (0°C to rt, 2h) offers a milder alternative, though at higher cost.
Notably, TEMPO/NaOCl systems enable catalytic oxidation of 5-hydroxy-1,4-diazepanes, minimizing over-oxidation to carboxylic acids—a common side reaction with strong oxidants like KMnO₄.
The tert-butoxycarbonyl (Boc) group is indispensable for diazepane synthesis due to its orthogonal stability and steric shielding. It suppresses iminium ion formation during ring-closure, preventing polymerization. Nano-Fe₃O₄-catalyzed Boc protection of amines uses (Boc)₂O in acetonitrile, achieving >95% yield without racemization of chiral centers [6].
Boc also enhances solubility: protected diazepanes dissolve readily in ethers (THF, cyclopentyl methyl ether) and chlorinated solvents, facilitating purification. This contrasts with benzyl-based protectants, which require hydrogenolysis incompatible with nitro/halogen substituents [9].
Boc removal is typically achieved with Brønsted or Lewis acids. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) cleaves Boc within 30 minutes at 25°C. However, this risks oxo-group hydrolysis or phenyl migration in sensitive substrates [9].
Table 2: Deprotection Kinetics of Boc in Diazepane Derivatives
Deprotection Agent | Conditions | Time (min) | Efficiency (%) | Side Products |
---|---|---|---|---|
TFA/DCM (1:1) | 25°C, stirring | 30 | >98 | Trifluoroacetamide (<2%) |
FeCl₃ (1.5 equiv) | DCM, rt | 60 | 80 | Chlorinated byproducts (5%) |
HCl/dioxane (4M) | 0°C → 25°C, 3h | 180 | 90 | Ether cleavage (<10%) |
Nano-Fe₃O₄ + NH₄Cl (cat.) | MeOH, 60°C, ultrasound | 45 | 94 | None detected |
Lewis acid-mediated deprotection provides chemoselectivity. FeCl₃ (1.5 equiv in DCM) removes Boc from diazepanes in 1 hour with 80% efficiency while preserving tert-butyl esters and benzyl ethers [9]. Nano-Fe₃O₄ catalysts further improve sustainability, enabling deprotection under ultrasonic irradiation in methanol at 60°C (94% yield, 45 min) [6]. Kinetics studies reveal pseudo-first-order behavior, with rate constants (k) increasing 20-fold when switching from protic (TFA) to Lewis acidic (FeCl₃) conditions due to concerted carbonyl activation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: